U0126 - 218601-62-8

U0126

Catalog Number: EVT-7955347
CAS Number: 218601-62-8
Molecular Formula: C18H16N6S2
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
U0126 is an aryl sulfide that is (2Z,3Z)-bis[amino(sulfanyl)methylidene]butanedinitrile in which the sulfanyl hydrogens are replaced by 2-aminophenyl groups. An inhibitor of mitogen-activated protein kinase that also exhibits anti-cancer properties. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor, an apoptosis inducer, an antineoplastic agent, an antioxidant, an osteogenesis regulator and a vasoconstrictor agent. It is an enamine, an aryl sulfide, a substituted aniline and a dinitrile.
U-0126 is a direct inhibitor of the mitogen-activated protein-kinase kinase family members, MEK-1 and MEK-2.
U-0126 is a synthetic organic compound that selectively inhibits the kinase activity of Mitogen-Activated Protein kinase, preventing cytokine and prostaglandin E2 production. (NCI)
Synthesis Analysis

The synthesis of U0126 involves a multi-step chemical process that typically begins with the preparation of specific precursors. The compound can be synthesized using various methods, including:

  • Starting Materials: Common precursors include phenylmalonitrile derivatives.
  • Reaction Conditions: The synthesis often requires controlled temperatures and specific solvents. For example, a typical protocol involves dissolving U0126 in dimethyl sulfoxide (DMSO) to prepare stock solutions for experimental use.
  • Purification: After synthesis, purification steps such as recrystallization or chromatography may be employed to ensure high purity levels, which are crucial for biological assays .

The technical parameters for synthesizing U0126 can vary depending on the specific method used but generally require careful monitoring of reaction times and conditions to optimize yield and purity.

Molecular Structure Analysis

U0126 has a defined molecular structure characterized by its unique arrangement of atoms. Its molecular formula is C_17H_16N_4O_4S, and it features:

  • Functional Groups: The structure includes an amine group, a sulfonamide group, and multiple aromatic rings that contribute to its biological activity.
  • Isomerism: U0126 exists in several isomeric forms, including Z,Z; Z,E; and E,E configurations. The stability of these isomers can influence the compound's efficacy as an inhibitor .
  • Crystallinity: U0126 can maintain its crystalline state over extended periods, which is beneficial for storage and application in laboratory settings .
Chemical Reactions Analysis

U0126 primarily acts through its inhibition of MEK1 and MEK2 kinases. The key chemical reactions involving U0126 include:

  • Inhibition of Phosphorylation: U0126 blocks the phosphorylation of ERK1/2 by inhibiting MEK1/2 activity, leading to downstream effects on various signaling pathways.
  • Cellular Effects: Depending on the cellular context, U0126 can induce apoptosis or promote cell differentiation. For instance, it has been shown to inhibit tumor cell proliferation while potentially enhancing osteogenic differentiation in certain stem cell models .
Mechanism of Action

The mechanism of action of U0126 is primarily through its selective inhibition of MEK1 and MEK2 kinases. This inhibition leads to:

  • Decreased ERK Activation: By preventing the phosphorylation of ERK1/2, U0126 disrupts the MAPK signaling cascade, which is crucial for cell growth and survival.
  • Effects on Apoptosis: U0126 can either promote or inhibit apoptosis depending on the target cells and context. For example, it has been noted to protect renal cells from cisplatin-induced injury by inhibiting caspase activation while also inducing apoptosis in certain cancer cell lines .

This duality makes U0126 a valuable tool for studying cellular responses under different conditions.

Physical and Chemical Properties Analysis

U0126 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 356.39 g/mol.
  • Solubility: Highly soluble in DMSO, allowing for easy preparation of stock solutions at concentrations such as 10 mM or 25 mM.
  • Stability: Maintains stability under proper storage conditions (typically at -20°C) for extended periods .

These properties are essential for its application in laboratory experiments.

Applications

U0126 has a wide range of scientific applications:

  • Cancer Research: Its primary use is as a tool for studying cancer biology by inhibiting key signaling pathways involved in tumor growth and metastasis.
  • Signal Transduction Studies: Researchers utilize U0126 to explore various signaling pathways beyond MAPK, including those involved in cell differentiation and apoptosis.
  • Neuroscience: Investigations into neuroprotective effects against oxidative stress have also highlighted the utility of U0126 in neurological studies .
Introduction to U0126 in Contemporary Biomedical Research

U0126 (1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene) has emerged as a cornerstone chemical tool in signal transduction research since its identification as a selective MEK inhibitor. This small molecule inhibitor specifically targets the MAPK/ERK kinase (MEK) components of the RAS/RAF/MEK/ERK signaling cascade – a pathway critically implicated in cellular proliferation, differentiation, survival, and oncogenesis. Unlike clinical MEK inhibitors, U0126 remains primarily a research tool that has enabled mechanistic dissection of pathway dynamics across diverse physiological and pathological contexts. Its value extends beyond simple pathway inhibition, as research has revealed unexpected properties and applications that continue to make it indispensable in contemporary molecular pharmacology and cell biology research [1] [6].

Historical Discovery and Evolution as a MEK/ERK Pathway Inhibitor

The compound now known as U0126 was first synthesized in the late 1950s by organic chemist W. J. Middleton during exploratory work on dicyanobutadiene derivatives, but its biological significance remained unrecognized for nearly four decades. Its potential as a signaling modulator was serendipitously discovered in 1998 during high-throughput screening initiatives aimed at identifying modulators of the MAPK pathway. Researchers at DuPont Pharmaceuticals (later Bristol-Myers Squibb) identified U0126 as a potent inhibitor of MEK1/2 activation through non-competitive ATP binding, with half-maximal inhibitory concentrations (IC50) of 72 nM for MEK1 and 58 nM for MEK2. This discovery was reported in a landmark study by Favata and colleagues in the Journal of Biological Chemistry, which established U0126's superior potency and selectivity compared to the then-available MEK inhibitor PD98059 [1] [6].

Structural characterization revealed U0126 exists as three geometric isomers (Z,Z; Z,E; E,E) with the Z,Z-isomer demonstrating the most potent biological activity. The compound's crystalline structure exhibits remarkable stability, maintaining inhibitory potency for decades when stored appropriately. Initial mechanistic studies demonstrated that U0126 specifically prevents MEK1/2 phosphorylation and activation by upstream RAF kinases without directly inhibiting RAF, ERK, or numerous other kinases (PKC, JNK, MEKK, CDKs), establishing its exceptional selectivity profile among contemporary signaling inhibitors [1] [4].

Table 1: Isomeric Forms of U0126

Isomer TypeStructural ConfigurationBiological Activity
Z,Z-isomerCis arrangement at both double bondsHighest potency for MEK inhibition
Z,E-isomerMixed cis-trans configurationIntermediate activity
E,E-isomerTrans arrangement at both double bondsLowest MEK inhibitory activity

Beyond its intended MEK inhibitory function, research over the subsequent two decades revealed unexpected biological properties that expanded U0126's scientific utility. Notably, Ong et al. (2015) demonstrated that U0126 exhibits potent antioxidant properties independent of its MEK inhibitory function. The compound directly scavenges reactive oxygen species (ROS) in vitro and protects PC12 cells against diverse oxidative stressors at concentrations where other MEK inhibitors (PD98059, SL327) are ineffective. This ROS-scavenging capability necessitates careful interpretation of studies examining oxidative stress responses, as U0126 may confer protection through dual pharmacological and chemical antioxidant mechanisms [3].

U0126's evolution as a research tool reflects a broader trajectory in chemical biology – from specific pathway inhibitor to multifaceted research reagent with applications spanning cancer biology, neuroscience, immunology, and metabolism. Its relatively low cost, stability, and well-characterized effects have maintained its relevance despite the development of newer-generation MEK inhibitors with clinical applications [1] [6].

Paradigmatic Role in MAPK Signaling Pathway Research

U0126 has served as a paradigmatic tool for interrogating the MAPK signaling cascade, providing mechanistic insights across physiological and pathological contexts. By specifically inhibiting MEK1/2 phosphorylation and subsequent ERK1/2 activation, U0126 has helped elucidate the temporal, contextual, and cell-type-specific roles of this pathway in fundamental cellular processes.

Mechanistic Insights in Oncogenesis: U0126 has been instrumental in defining the contribution of MEK/ERK signaling to malignant transformation and tumor progression. Seminal work demonstrated that U0126 reverses Ki-ras-mediated transformation in rat fibroblasts by concurrently suppressing both the MAPK and p70 S6 kinase pathways – an effect requiring dual pathway inhibition not achieved with PD98059 alone. This finding established the principle that simultaneous blockade of multiple signaling nodes may be necessary to reverse oncogenic transformation, anticipating current combination therapy approaches in oncology [10]. Across diverse cancer models, U0126 has demonstrated potent antiproliferative, anti-invasive, and pro-apoptotic effects:

Table 2: Antitumor Activities of U0126 Across Cancer Models

Tumor TypeCell Line ModelsKey Molecular EffectsFunctional Outcomes
MelanomaHuman A375↓p-ERK1/2, ↓p-MEK1/2, ↓c-Jnk, ↓uPA, ↓MMP-9↓ invasion, ↓ proliferation
Pancreatic CancerMia PaCa-2, BxPC-3↓p-ERK, ↓p-MEK1/2, KRAS pathway inhibition↓ proliferation (IC50 10-30 μM)
Acute LeukemiaKG1a, HEL, M-07e↓p44/42 (MAPK)↓ proliferation, ↑apoptosis
Lung CarcinomasA549, H460↑p21, p53, p27; ↓cyclin D1, cyclin E1↑apoptosis, ↓cell cycle (G0/G1 arrest)
Cervical CancerHeLa↓p-ERK1/2, JAK-STAT modulation↓ invasion, ↓ proliferation, ↑apoptosis

The compound's ability to inhibit anchorage-independent growth – a hallmark of malignant transformation – has been particularly revealing. In breast cancer cell lines with constitutively activated ERK (MDA-MB-231, HBC4), U0126 restores anoikis sensitivity (detachment-induced apoptosis) by reversing ERK-mediated survival signals. This mechanism helps explain the reduced metastatic potential observed in U0126-treated preclinical models [1] [6].

Pathway Crosstalk and Combination Strategies: Research employing U0126 has revealed extensive crosstalk between MAPK and other oncogenic signaling pathways. Studies in endometriotic stromal cells demonstrated synergistic growth inhibition when U0126 (MEK inhibitor) was combined with MK2206 (AKT inhibitor), particularly in rigid microenvironments mimicking fibrotic lesions. This synergy underscores the compensatory relationship between MAPK and PI3K/AKT pathways in maintaining survival signals under pathological conditions [7]. Similarly, U0126 enhanced proteasome inhibitor-induced apoptosis in multiple myeloma models by simultaneously disabling complementary survival pathways [1].

Non-Oncological Applications: Beyond cancer, U0126 has illuminated MEK/ERK roles in neurological function, inflammation, and cellular differentiation:

  • Neuroscience: U0126 administration inhibits long-term memory consolidation in rodent models by disrupting MAPK-dependent translational control in hippocampal neurons. This effect involves impaired phosphorylation of translation initiation factors (eIF4E, 4EBP1) and ribosomal protein S6, establishing a molecular link between MAPK signaling and protein synthesis-dependent synaptic plasticity [9].
  • Inflammation: U0126 suppresses allergic airway inflammation in murine asthma models by reducing pulmonary eosinophilia, Th2 cytokine production, IgE synthesis, mucus hypersecretion, and airway hyperresponsiveness. These effects demonstrate the pathway's centrality in immunopathological responses [1].
  • Cellular Differentiation: Paradoxically, U0126 promotes osteogenic differentiation in rat mesenchymal stem cells via BMP/Smad pathway activation and enhances RANKL-induced osteoclastogenesis in RAW264.7 cells. These findings highlight context-dependent outcomes of MEK/ERK inhibition beyond simple proliferation control [1] [2].

Table 3: Molecular Targets and Biological Processes Modulated by U0126

Targeted PathwayKey Molecular TargetsModulated Biological Processes
MEK/ERK SignalingMEK1/2, ERK1/2, p90RSKCell proliferation, differentiation, survival
JNK Signalingc-JNK, AP-1 transcription factorStress response, apoptosis
Proteolytic SystemsuPA, MMP-9Extracellular matrix remodeling, invasion
Cell Cycle Machineryp21, p27, p53, cyclin D1, cyclin E1Cell cycle arrest, senescence
Translation RegulationeIF4E, 4EBP1, ribosomal protein S6Protein synthesis, synaptic plasticity, memory consolidation

The compound's utility extends to distinguishing RAS-dependent versus RAS-independent signaling outputs. Unlike newer RAF inhibitors that exhibit paradoxical pathway activation in RAS-mutant cells, U0126 consistently suppresses ERK phosphorylation regardless of upstream genetic alterations, making it particularly valuable for delineating pathway dependencies in genetically engineered models [5].

U0126 exemplifies how selective chemical probes can transcend their initial purpose to become versatile tools for deconstructing complex biological networks. Its continued use in diverse research contexts underscores the enduring value of well-characterized pharmacological agents in mechanistic biology [1] [4] [5].

Properties

CAS Number

218601-62-8

Product Name

U0126

IUPAC Name

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile

Molecular Formula

C18H16N6S2

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2/b17-11+,18-12+

InChI Key

DVEXZJFMOKTQEZ-JYFOCSDGSA-N

SMILES

C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N

Canonical SMILES

C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N

Isomeric SMILES

C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.